molecular formula C26H31N3O5S B2933756 4-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one CAS No. 1208672-50-7

4-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one

Cat. No.: B2933756
CAS No.: 1208672-50-7
M. Wt: 497.61
InChI Key: GVEPODOQOJBTMY-UHFFFAOYSA-N
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Description

4-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decane-8-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one typically involves multiple steps. One common method includes the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, followed by a tandem radical addition and dearomatizing cyclization process . This method is efficient and allows for the smooth conversion of the resultant products into the desired spirocyclic scaffold.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

4-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. For example, as a RIPK1 inhibitor, the compound blocks the activation of the necroptosis pathway, which is a form of programmed cell death . This inhibition is achieved through the binding of the compound to the kinase domain of RIPK1, preventing its phosphorylation and subsequent activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decane-8-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and spirocyclic structure

Properties

IUPAC Name

4-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5S/c1-19-8-9-22(16-20(19)2)28-18-21(17-24(28)30)25(31)27-12-10-26(11-13-27)29(14-15-34-26)35(32,33)23-6-4-3-5-7-23/h3-9,16,21H,10-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEPODOQOJBTMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC4(CC3)N(CCO4)S(=O)(=O)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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